![molecular formula C12H10Cl2F3NO3 B2737583 Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate CAS No. 317843-85-9](/img/structure/B2737583.png)

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

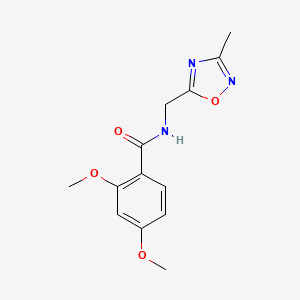

Ethyl (3-chlorobenzoyl)acetate is a compound with the linear formula ClC6H4COCH2CO2C2H5 . It’s an organic building block involved in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate” are not available, Ethyl (3-chlorobenzoyl)acetate is involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives .Molecular Structure Analysis

The molecular structure of Ethyl (3-chlorobenzoyl)acetate consists of an ethyl ester group attached to a 3-chlorobenzoyl group . The exact structure of “Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate” is not available.Chemical Reactions Analysis

Ethyl (3-chlorobenzoyl)acetate is a reagent involved in various chemical reactions such as oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives .Physical And Chemical Properties Analysis

Ethyl (3-chlorobenzoyl)acetate has a molecular weight of 226.66, a refractive index of 1.5460, a boiling point of 257-258 °C, and a density of 1.213 g/mL at 25 °C .Applications De Recherche Scientifique

1. Spectroscopic and Diffractometric Studies

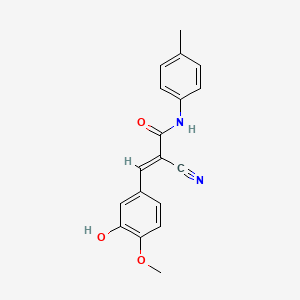

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate has been studied using spectroscopic and diffractometric techniques to characterize its polymorphic forms. These techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), help in understanding the subtle structural differences between polymorphic forms, which is crucial for the analytical and physical characterization of pharmaceutical compounds (Vogt et al., 2013).

2. Analysis of Amino Acid Enantiomers

In the field of chromatography, derivatives of this compound have been used for the rapid separation of enantiomeric isomers of amino acids. By converting amino acids into N(O)-alkoxycarbonyl alkyl esters, researchers can achieve almost complete separation of all enantiomeric pairs, except for Pro, within a short time. This application is significant in enantiomer separation rather than quantitative analysis (Abe et al., 1996).

3. Characterization in Mass Spectrometry

In mass spectrometry, the compound is utilized for the formation of n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters. These derivatives produce strong peaks representative of molecular ions in both positive and negative chemical ionization modes, enhancing sensitivity of detection. This application is vital in the structural characterization of proteins and amino acids (Vatankhah & Moini, 1994).

4. Synthesis and Antimicrobial Activity

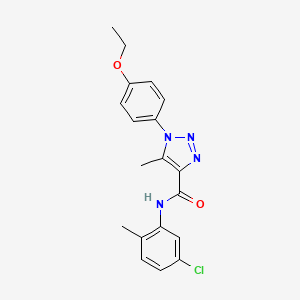

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate is also involved in the synthesis of various chemical compounds. For instance, it aids in the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives. These compounds, synthesized using a simple, thermally efficient, and solvent-free process, have been evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).

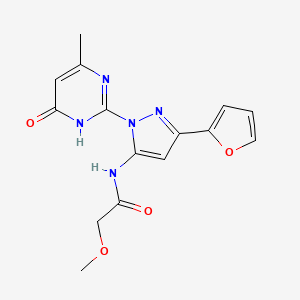

5. Improvement in Battery Performance

This compound finds application in improving the performance of lithium-ion batteries. Specifically, Ethyl 3,3,3-trifluoropropanoate, a derivative, has been used as an additive to enhance the cycling performance of LiMn2O4 cathodes at elevated temperatures. It extends the life of the battery cell, inhibits HF-induced erosion of the electrode, and reduces interfacial impedance (Huang et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2F3NO3/c1-2-21-10(20)11(14,12(15,16)17)18-9(19)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQBMZDUGIMAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![[4-(But-2-en-1-yloxy)phenyl]boronic acid](/img/structure/B2737503.png)

![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2737513.png)

![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)

![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide](/img/structure/B2737515.png)

![Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate](/img/structure/B2737517.png)

![1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2737519.png)